4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol
Overview
Description
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trichloromethylpyridine as a starting material, which undergoes chlorine/fluorine exchange reactions to introduce the trifluoromethyl group . The pyrimidine ring can be constructed using cyclocondensation reactions with appropriate building blocks .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine and pyrimidine rings can be reduced under specific conditions.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups into the pyridine or pyrimidine rings .
Scientific Research Applications
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth and metabolism . The compound’s unique structural features allow it to interact with various biological pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: A potent inhibitor of bacterial phosphopantetheinyl transferase.
Haloxyfop-P: An aryloxyphenoxypropionic acid used as a herbicide.
Uniqueness
4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol is unique due to its combination of a pyridine ring with chlorine and trifluoromethyl substitutions and a pyrimidine ring with a thiol group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3S/c11-6-3-5(10(12,13)14)4-16-8(6)7-1-2-15-9(18)17-7/h1-4H,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHKLSBBQYHTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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